molecular formula C10H15NaO6 B017516 Triethyl Sodium Methanetricarboxylate CAS No. 68922-87-2

Triethyl Sodium Methanetricarboxylate

Cat. No.: B017516
CAS No.: 68922-87-2
M. Wt: 254.21 g/mol
InChI Key: UKWMITKBVUKHDA-UHFFFAOYSA-N
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Description

Triethyl sodium methanetricarboxylate (TESM) is a versatile compound that has been used in a variety of scientific research applications. It is an organometallic compound, meaning it contains a metal ion bound to a carbon-containing group. It is a white, odorless powder that is soluble in water and has a very low melting point. TESM can be used as a reagent, catalyst, and as a source of carbon and nitrogen for biochemical reactions. It has been extensively studied in the fields of biochemistry, pharmacology, and toxicology.

Scientific Research Applications

  • TEMT has been identified as capable of mildly alkylating primary, benzylic, and allylic alcohols under classical Mitsunobu conditions. This suggests its potential as a diethyl malonate surrogate in organic synthesis (Cravotto et al., 1996).

  • Research indicates that methanetricarboxylates can be utilized to prepare heteroarylcarboxamides with potential biological activity. This is achieved by reacting with various amines and different substituents on the carboxamide group (Kutyrev & Kappe, 1999).

  • Another study highlights that methanetricarboxylates are key reagents for the simple preparation of heteroarylcarboxamides, further emphasizing their potential in biological applications (Kutyrev & Kappe, 1997).

  • The compound has also been used in processes like tri-reforming of methane, which produces synthesis gas with desired H2/CO ratios and eliminates carbon formation, making it a promising process for industrial use (Song & Pan, 2004).

  • In continuous synthesis applications, triethyl methanetricarboxylate offers advantages like good heat dissipation, short reaction time, low cost, high yield, and suitability for industrial production (Huang, 2013).

Mechanism of Action

The mechanism of action of Triethyl Sodium Methanetricarboxylate involves its use as a blocked malonic ester, restricting reaction with alkyl halides to monoalkylation . The unwanted carboxyl group can be removed by treatment with Na alkoxide, LDA, or BCl3 .

Safety and Hazards

In case of eye contact with Triethyl Sodium Methanetricarboxylate, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, remove from exposure and lie down .

Future Directions

Triethyl Sodium Methanetricarboxylate has potential applications in organic synthesis, particularly in reactions involving alkyl halides . Its use as a blocked malonic ester provides a useful method for 2-carbon chain extension . Future research may explore further applications of this compound in organic synthesis .

Properties

IUPAC Name

sodium;triethyl methanetricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O6.Na/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3;/h4-6H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWMITKBVUKHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)[C-](C(=O)OCC)C(=O)OCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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